α1-Adrenergic Receptor Antagonism: Anseculin acts as a potent antagonist at central α1-adrenoceptors []. Similar to prazosin, it inhibits the norepinephrine-induced accumulation of inositol phosphates, albeit with a slightly lower in vitro potency []. Notably, Anseculin demonstrates higher ex vivo potency on central α1-adrenergic receptors compared to prazosin [].
5-HT1A Receptor Agonism: Anseculin exhibits high affinity for 5-HT1A receptors, with an IC50 of approximately 8 nM for 3H-8-OH-DPAT binding []. It inhibits adenylate cyclase and reduces intracellular cyclic adenosine monophosphate (cAMP) levels, mimicking the effects of the 5-HT1A agonist, 8-OH-DPAT []. This suggests that Anseculin possesses 5-HT1A agonistic properties [].
Applications
Alzheimer's disease research: Anseculin's multi-target profile, including its antagonism of α1-adrenoceptors, agonism of 5-HT1A receptors, and potential inhibition of AChE, makes it a promising candidate for Alzheimer's disease research. Preclinical studies have shown that it can improve passive avoidance learning in aged mice [], suggesting potential cognitive-enhancing effects. Its ability to interact with multiple targets implicated in Alzheimer's disease pathology makes it a promising avenue for further investigation.
Cognitive Enhancement Research: Anseculin's ability to improve passive avoidance learning in aged mice [] highlights its potential as a cognitive enhancer. This finding warrants further exploration in preclinical and potentially clinical studies to evaluate its efficacy and safety in enhancing cognitive function.
Future Directions
Investigation of Anseculin's AChE Inhibitory Activity: While molecular docking studies suggest strong binding to AChE [], experimental validation is needed to confirm its AChE inhibitory activity and explore its potential contribution to its therapeutic effects.
Related Compounds
Prazosin
Relevance: Prazosin serves as a key comparator to Anseculin in studying α1-adrenoceptor antagonism. Research indicates that while Anseculin demonstrates an eightfold lower potency for α1-adrenoceptors in vitro compared to Prazosin [], its ex vivo potency on central α1-adrenergic receptors is comparable to Prazosin at equal doses []. This suggests potential differences in their pharmacokinetic profiles and highlights Anseculin's potential for central nervous system activity.
Phenylephrine (Norepinephrine)
Relevance: Phenylephrine is used in conjunction with Anseculin to investigate Anseculin's α1-adrenoceptor antagonist properties []. Studies demonstrate that Anseculin effectively inhibits the phenylephrine-induced accumulation of inositol phosphates []. This inhibition further supports Anseculin's role as an α1-adrenoceptor antagonist, potentially contributing to its therapeutic effects in conditions like Alzheimer's disease.
Relevance: 8-OH-DPAT serves as a pharmacological tool to investigate Anseculin's activity at 5-HT1A receptors []. Research demonstrates that Anseculin inhibits adenylate cyclase and reduces intracellular cAMP levels similarly to 8-OH-DPAT []. This finding, coupled with Anseculin's high affinity for 5-HT1A receptors (IC50 for [3H]8-OH-DPAT binding ≈ 8 nM) [], suggests that Anseculin may also exhibit 5-HT1A agonistic properties. This dual action on both α1-adrenoceptors and 5-HT1A receptors highlights Anseculin's potential as a multifunctional agent for treating neurodegenerative diseases.
Tacrine
Relevance: Tacrine is included in a study employing molecular docking to compare the binding affinities of various acetylcholinesterase inhibitors (AChEIs) to human acetylcholinesterase (AChE) []. The study reveals that Anseculin exhibits a stronger binding affinity to AChE compared to Tacrine []. This suggests that Anseculin, like Tacrine, may exert therapeutic effects by enhancing cholinergic neurotransmission, a key target in Alzheimer's disease treatment.
Rivastigmine
Relevance: In the same molecular docking study comparing AChEIs [], Rivastigmine shows a higher binding affinity to AChE than Tacrine but lower than Anseculin []. This comparison underscores Anseculin's potential as a potent AChEI, possibly exceeding the efficacy of clinically used drugs like Rivastigmine in inhibiting AChE.
Huperzine A
Relevance: Huperzine A is another AChEI included in the molecular docking study []. The study positions its AChE binding affinity between that of Rivastigmine and TV-3326, but lower than that of Anseculin []. This further reinforces the notion that Anseculin possesses significant potential as a potent AChEI, potentially surpassing the efficacy of several existing drugs in this category.
TV-3326
Relevance: The molecular docking study [] includes TV-3326 to assess its AChE binding affinity. While it demonstrates a higher binding affinity than Tacrine, Rivastigmine, and Huperzine A, it falls short of both Donepezil and Anseculin []. This comparison highlights Anseculin's strong binding affinity for AChE, suggesting it may possess greater potency as an AChEI compared to other investigational drugs like TV-3326.
Donepezil
Relevance: Donepezil is another AChEI incorporated in the molecular docking study []. The study indicates that while Donepezil exhibits strong binding affinity for AChE, Anseculin surpasses it in binding strength []. This finding suggests that Anseculin might be a more potent AChEI compared to Donepezil, indicating its potential as a highly effective treatment option for Alzheimer's disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ensaculin, also known as KA-672, is a NMDA antagonist and a 5HT1A agonist potentially for the treatment of Alzheimer's disease (AD). Ensaculin showed memory-enhancing effects in paradigms of passive and conditioned avoidance in both normal and artificially amnesic rodents. It exhibited neuroprotective activities in an NMDA toxicity model and neurotrophic effects in primary cultured rat brain cells. In receptor-binding studies, ensaculin was found to have high affinities to serotonergic 5-HT(1A) and 5-HT(7) receptors, adrenergic alpha(1), and dopaminergic D(2) and D(3) receptors.
2-cyanocinnamic acid is a cinnamic acid derivative having a cyano substituent at the 2-position of the phenyl ring. It is a conjugate acid of a 2-cyanocinnamate.